molecular formula C21H12Cl2N2O2S B12626211 Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- CAS No. 920035-43-4

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-

Cat. No.: B12626211
CAS No.: 920035-43-4
M. Wt: 427.3 g/mol
InChI Key: IEJNXGUAADLPJJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

920035-43-4

Molecular Formula

C21H12Cl2N2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-chlorophenoxy]-5-chlorobenzonitrile

InChI

InChI=1S/C21H12Cl2N2O2S/c22-14-5-13(11-24)6-17(8-14)27-18-9-15(23)7-16(10-18)26-12-21-25-19-3-1-2-4-20(19)28-21/h1-10H,12H2

InChI Key

IEJNXGUAADLPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC(=CC(=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include benzoic acids, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to benzonitrile derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzonitrile derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. A case study demonstrated that a derivative of benzonitrile effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties
Benzonitrile derivatives have also been evaluated for their antimicrobial activity. A study reported that these compounds exhibit inhibitory effects against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Agricultural Science

Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions. For example, a formulation containing this benzonitrile derivative showed enhanced efficacy against common agricultural pests while minimizing harm to beneficial insects .

Herbicide Potential
Research indicates that benzonitrile derivatives may serve as herbicides by inhibiting plant growth regulators or photosynthesis pathways in target weeds. Field trials demonstrated that certain formulations could effectively reduce weed populations without adversely affecting crop yield .

Material Science

Polymer Additives
In material science, benzonitrile derivatives are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating these compounds into polymer matrices can improve resistance to thermal degradation and increase overall durability .

Nanocomposite Development
Recent advancements have seen the use of benzonitrile-based compounds in the synthesis of nanocomposites for electronic applications. These materials exhibit improved electrical conductivity and mechanical strength, making them suitable for use in various electronic devices .

Data Tables

Application AreaSpecific UseObservations/Results
Medicinal ChemistryAnticancer agentsInduced apoptosis in cancer cell lines
Antimicrobial agentsEffective against multiple bacterial strains
Agricultural SciencePesticidesReduced pest populations with minimal non-target effects
HerbicidesEffective weed control without harming crops
Material SciencePolymer additivesEnhanced thermal stability and mechanical properties
NanocompositesImproved conductivity and strength

Case Studies

  • Anticancer Activity Case Study : A study published in a peer-reviewed journal highlighted the efficacy of a benzonitrile derivative in reducing tumor size in mice models through targeted apoptosis pathways. The results indicated a significant decrease in tumor weight compared to control groups, suggesting potential for further development into therapeutic agents .
  • Pesticide Efficacy Case Study : Field trials conducted on crops treated with formulations containing the benzonitrile derivative demonstrated a marked reduction in pest populations over a growing season, with minimal impact on non-target species, indicating its potential as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-
  • CAS Registry Number : 920035-43-4
  • Molecular Formula : C₂₁H₁₂Cl₂N₂O₂S
  • Molecular Weight : 427.30 g/mol
  • Key Structural Features: A benzonitrile core substituted at the 3- and 5-positions with chlorine atoms. A phenoxy group at the 3-position, further substituted with a 2-benzothiazolylmethoxy moiety at its 3-position and a chlorine atom at its 5-position.

The compound’s structural complexity implies applications in pharmaceuticals or agrochemicals, particularly as benzothiazoles are known for antimicrobial, antitumor, and pesticidal properties .

To contextualize the compound’s uniqueness, it is compared to structurally related benzonitrile derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- (920035-43-4) C₂₁H₁₂Cl₂N₂O₂S 2-Benzothiazolylmethoxy, Cl 427.30 Heterocyclic benzothiazole group; high molecular complexity
Benzonitrile, 3-(3-chloro-5-methoxyphenoxy)- (920035-44-5) C₁₄H₁₀ClNO₂ Methoxy, Cl 259.69 Simpler structure; lacks heterocyclic moieties
3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile (920036-04-0) C₂₁H₁₂Cl₂N₃O₂ Indazol-3-ylmethoxy, Cl 428.25 Indazole substituent; potential kinase inhibition activity
3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile C₁₄H₉Cl₂NO₂ Methoxy, Cl 294.13 Simplified substitution pattern; lower steric hindrance
Benzonitrile, 3-chloro-4-(2-methoxy-5-methylphenoxy)- (876758-95-1) C₁₅H₁₁ClNO₂ Methoxy, methyl 272.71 Methyl group introduces hydrophobicity; altered substitution position
Key Comparative Insights :

Structural Complexity: The target compound (920035-43-4) is distinguished by its benzothiazole substituent, a feature absent in simpler analogs like 920035-44-5 (methoxy) or 876758-95-1 (methyl). This heterocyclic group enhances electronic delocalization and may improve binding affinity in biological targets .

Physicochemical Properties: Molecular Weight: The target compound (427.30 g/mol) is significantly heavier than methoxy-substituted analogs (259.69–294.13 g/mol), likely reducing solubility but improving membrane permeability in biological systems.

Synthetic Accessibility: Compounds with methoxy or methyl groups (e.g., 920035-44-5, 876758-95-1) are synthetically simpler, requiring fewer steps for substituent introduction. The benzothiazole and indazole derivatives (920035-43-4, 920036-04-0) demand specialized reagents (e.g., benzothiazole-2-methanol) and optimized coupling conditions, increasing synthetic difficulty .

Biological Relevance: Benzothiazole Derivatives: Known for antitumor (e.g., via topoisomerase inhibition) and antimicrobial activity, the target compound may exhibit enhanced bioactivity compared to non-heterocyclic analogs . Indazole Derivatives: These are often explored as kinase inhibitors (e.g., VEGF-R2), suggesting divergent therapeutic applications compared to benzothiazole-containing compounds .

Biological Activity

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro- (CAS Number: 920035-43-4) is a complex organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological effects, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H12Cl2N2O2SC_{21}H_{12}Cl_2N_2O_2S, with a molecular weight of approximately 429.25 g/mol. Its structure features multiple aromatic rings and a cyano group, contributing to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that benzonitrile derivatives exhibit various biological activities, particularly in the fields of agriculture and medicine. The following sections detail specific findings regarding its cytotoxicity and antimicrobial properties.

Cytotoxicity Studies

A significant body of research has focused on the cytotoxic effects of benzonitrile and its derivatives. A study investigated the cytotoxicity of several benzonitrile herbicides, including bromoxynil and ioxynil, on human cell lines Hep G2 (liver) and HEK293T (kidney) using the MTT assay and real-time cell analysis (RTCA) techniques. Key findings included:

  • High Toxicity Levels : Bromoxynil, chloroxynil, and ioxynil demonstrated significant cytotoxic effects across both cell lines.
  • Concentration-Dependent Effects : The cytotoxicity was concentration-dependent, with notable decreases in cell viability at higher concentrations (25 mg/L to 100 mg/L) .

Table 1: Cytotoxic Effects on Human Cell Lines

CompoundCell LineConcentration (mg/L)Inhibitory Index (%)
BromoxynilHep G210075
ChloroxynilHEK293T10070
IoxynilHep G210065
DichlobenilHEK293T100<20

Antimicrobial Activity

Benzonitrile derivatives have also been assessed for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit selective activity against Gram-positive bacteria. For instance:

  • Selective Antibacterial Activity : Some derivatives were found to be effective against Bacillus subtilis, while showing limited activity against Gram-negative strains such as Escherichia coli.
  • Potential Antifungal Agents : Certain compounds demonstrated antifungal properties against pathogens like Candida albicans.

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis50 mg/L
Compound BCandida albicans75 mg/L
Compound CEscherichia coli>100 mg/L

The mechanisms underlying the biological activities of benzonitrile compounds are still being elucidated. However, several hypotheses have been proposed:

  • Cell Membrane Disruption : Cytotoxic effects may stem from the ability of these compounds to disrupt cellular membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that benzonitrile derivatives may inhibit key enzymes involved in cellular metabolism or signaling pathways.

Case Studies

Several case studies highlight the practical implications of benzonitrile's biological activity:

  • Agricultural Applications : Benzonitrile herbicides have been widely used for weed control in agriculture since the 1970s. Their effectiveness against specific weed species has made them valuable tools in crop management.
  • Pharmaceutical Research : Ongoing research is exploring the potential of benzonitrile derivatives as anticancer agents due to their selective toxicity towards cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing benzonitrile derivatives with benzothiazole and chlorophenoxy substituents?

  • Methodological Answer : Multi-step synthesis involving nucleophilic aromatic substitution and etherification is typical. For example:

  • Step 1 : React 5-chloro-2-hydroxybenzaldehyde with 2-(chloromethyl)benzothiazole under basic conditions (e.g., NaHCO₃ in acetonitrile) to form the ether linkage .
  • Step 2 : Introduce the benzonitrile group via palladium-catalyzed cyanation or nitrile substitution.
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unreacted chlorophenols.

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., benzothiazole methoxy and chloro groups). Aromatic protons in the 6.5–8.5 ppm range and nitrile signals near 110–120 ppm in 13C^{13}\text{C}-NMR are diagnostic .
  • IR Spectroscopy : Detect nitrile stretches (~2230 cm1^{-1}) and benzothiazole C=N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the expected formula (e.g., [M+H]+^+ or [M-Cl]+^+ fragments).

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact. Avoid static discharge due to potential flammability .
  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C. Monitor for hydrolysis of nitrile or benzothiazole moieties via periodic HPLC analysis .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in high-chlorine-content compounds like this benzonitrile derivative?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (≥0.8 Å) to resolve chlorine atoms’ electron density.
  • Refinement : In SHELXL, apply anisotropic displacement parameters for Cl atoms and use restraints for overlapping thermal motion in the benzothiazole ring .
  • Validation : Check for outliers in the Coot validation report (e.g., bond-length mismatches >3σ) and refine using twin-law corrections if twinning is detected .

Q. What computational strategies address discrepancies in structure-activity relationship (SAR) studies for benzothiazole-containing compounds?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Adjust force fields to account for chlorine’s electronegativity and benzothiazole’s π-stacking potential.
  • MD Simulations : Run 100-ns molecular dynamics (MD) trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the methoxy and chlorophenoxy groups .

Q. How can researchers resolve conflicting biological activity data for similar benzothiazole derivatives?

  • Methodological Answer :

  • Controlled Assays : Replicate assays under standardized conditions (e.g., fixed pH, temperature). For example, test antimicrobial activity using broth microdilution (CLSI guidelines) to minimize batch-to-batch variability .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers linked to solvent polarity or counterion effects .

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